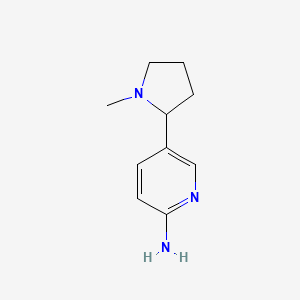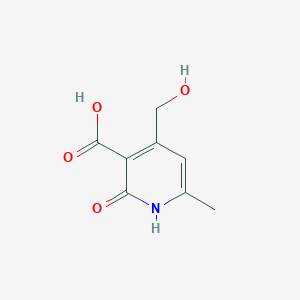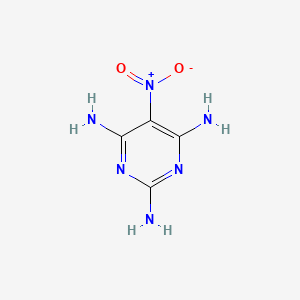![molecular formula C12H16N2O3 B1305442 6-[(4-Methylpyridin-2-yl)amino]-6-oxohexanoic acid CAS No. 405270-96-4](/img/structure/B1305442.png)
6-[(4-Methylpyridin-2-yl)amino]-6-oxohexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(4-Methylpyridin-2-yl)amino]-6-oxohexanoic acid (6-MPA) is a small molecule organic compound with a wide range of applications in scientific research. It is a derivative of hexanoic acid and is composed of a pyridine ring, a carboxylic acid group, and an amino group. 6-MPA is a versatile compound that can be used in various biochemical and physiological studies, as well as in laboratory experiments.
Applications De Recherche Scientifique
6-[(4-Methylpyridin-2-yl)amino]-6-oxohexanoic acid has been used in a variety of scientific research applications. It has been used in studies of protein-protein interactions, enzyme kinetics, and drug-receptor interactions. It has also been used to study the structure and function of proteins, as well as to investigate the mechanisms of cellular signaling. In addition, 6-[(4-Methylpyridin-2-yl)amino]-6-oxohexanoic acid has been used to study the structure and function of DNA and RNA, as well as to investigate the mechanisms of gene expression.
Mécanisme D'action
The mechanism of action of 6-[(4-Methylpyridin-2-yl)amino]-6-oxohexanoic acid is not fully understood. However, it is believed to interact with proteins and enzymes in the cell, resulting in changes in the biochemical and physiological processes of the cell. For example, 6-[(4-Methylpyridin-2-yl)amino]-6-oxohexanoic acid has been shown to inhibit the enzyme tyrosine kinase, which is involved in the regulation of cell growth and differentiation. In addition, 6-[(4-Methylpyridin-2-yl)amino]-6-oxohexanoic acid has been shown to interact with DNA and RNA, resulting in changes in gene expression.
Biochemical and Physiological Effects
6-[(4-Methylpyridin-2-yl)amino]-6-oxohexanoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme tyrosine kinase, resulting in the inhibition of cell growth and differentiation. In addition, 6-[(4-Methylpyridin-2-yl)amino]-6-oxohexanoic acid has been shown to interact with DNA and RNA, resulting in changes in gene expression. Furthermore, 6-[(4-Methylpyridin-2-yl)amino]-6-oxohexanoic acid has been shown to inhibit the activity of the enzyme lipoxygenase, which is involved in the metabolism of fatty acids and cholesterol. Finally, 6-[(4-Methylpyridin-2-yl)amino]-6-oxohexanoic acid has been shown to have anti-inflammatory and anti-oxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
6-[(4-Methylpyridin-2-yl)amino]-6-oxohexanoic acid has several advantages for use in laboratory experiments. It is a small molecule, which makes it easy to manipulate and handle. In addition, it is a relatively stable compound, which makes it suitable for long-term storage and use. Furthermore, 6-[(4-Methylpyridin-2-yl)amino]-6-oxohexanoic acid is relatively non-toxic and has low environmental impact. However, 6-[(4-Methylpyridin-2-yl)amino]-6-oxohexanoic acid does have some limitations for use in laboratory experiments. It is not soluble in water, which can limit its use in aqueous solutions. In addition, 6-[(4-Methylpyridin-2-yl)amino]-6-oxohexanoic acid is not very soluble in organic solvents, which can limit its use in organic synthesis.
Orientations Futures
The potential applications of 6-[(4-Methylpyridin-2-yl)amino]-6-oxohexanoic acid are vast, and there are numerous potential future directions for its use. One potential future direction is the use of 6-[(4-Methylpyridin-2-yl)amino]-6-oxohexanoic acid in drug development. 6-[(4-Methylpyridin-2-yl)amino]-6-oxohexanoic acid has been shown to interact with proteins and enzymes in the cell, which makes it a potential target for drug design. Additionally, 6-[(4-Methylpyridin-2-yl)amino]-6-oxohexanoic acid could be used to study the structure and function of proteins and DNA, as well as to investigate the mechanisms of gene expression. Finally, 6-[(4-Methylpyridin-2-yl)amino]-6-oxohexanoic acid could be used to study the biochemical and physiological effects of various compounds, as well as to investigate the mechanisms of cellular signaling.
Méthodes De Synthèse
6-[(4-Methylpyridin-2-yl)amino]-6-oxohexanoic acid can be synthesized through a two-step process. The first step involves the reaction of 4-methylpyridine with hexanoic acid, which yields the pyridinium salt of hexanoic acid. The second step involves the reaction of the pyridinium salt of hexanoic acid with sodium hydroxide, which yields 6-[(4-Methylpyridin-2-yl)amino]-6-oxohexanoic acid. The synthesis of 6-[(4-Methylpyridin-2-yl)amino]-6-oxohexanoic acid is simple, efficient, and can be scaled up for large-scale production.
Propriétés
IUPAC Name |
6-[(4-methylpyridin-2-yl)amino]-6-oxohexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-9-6-7-13-10(8-9)14-11(15)4-2-3-5-12(16)17/h6-8H,2-5H2,1H3,(H,16,17)(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVVSZYWTSPYNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(4-Methylpyridin-2-yl)amino]-6-oxohexanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-(1H-Indol-3-yl)-2-[(5-methyl-furan-2-carbonyl)-amino]-propionic acid](/img/structure/B1305384.png)





![3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1305404.png)

![1-[2-(2-Chloro-ethoxy)-ethyl]-1H-pyrazole](/img/structure/B1305410.png)